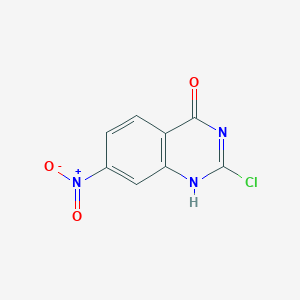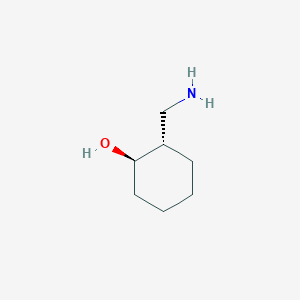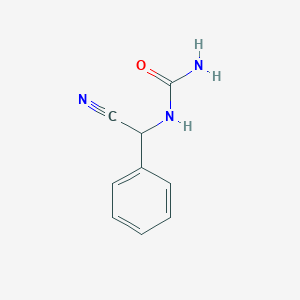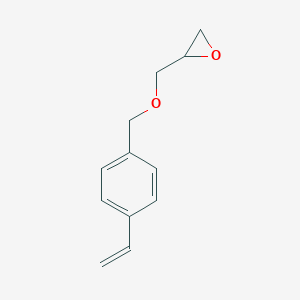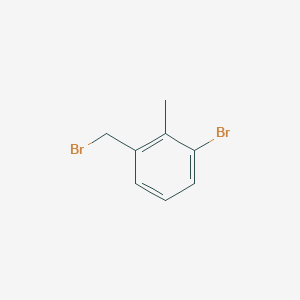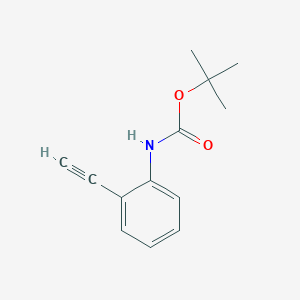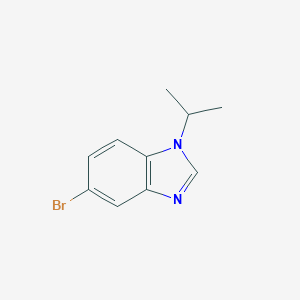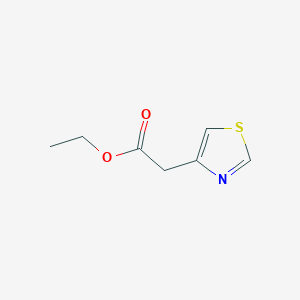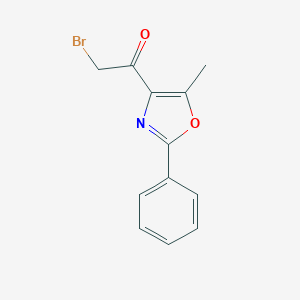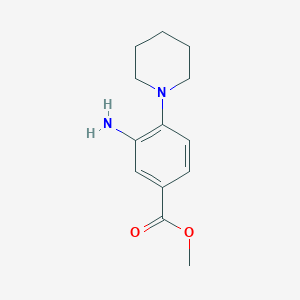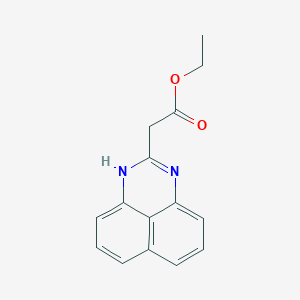
ethyl 1H-perimidin-2-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1H-perimidin-2-ylacetate is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a perimidinone ring system. This compound has gained attention due to its potential as a therapeutic agent, as well as its use in various fields of research. In
Mécanisme D'action
The mechanism of action of ethyl 1H-perimidin-2-ylacetate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl 1H-perimidin-2-ylacetate has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. In addition, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1H-perimidin-2-ylacetate in lab experiments is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another advantage is its use as a probe in biochemical assays to study protein-ligand interactions. However, a limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
Future research on ethyl 1H-perimidin-2-ylacetate could focus on further exploring its potential as a therapeutic agent for inflammatory and cancer-related diseases. In addition, it could be used as a probe in biochemical assays to study protein-ligand interactions. Further studies could also investigate the mechanism of action of this compound and its potential side effects. Finally, future research could focus on improving the synthesis method to increase the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of ethyl 1H-perimidin-2-ylacetate involves the reaction of ethyl 2-oxo-4-phenylbutanoate with 2-aminopyridine in the presence of a catalyst. This reaction results in the formation of ethyl 1H-perimidin-2-ylacetate as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Ethyl 1H-perimidin-2-ylacetate has been studied for its potential use as a therapeutic agent. It has shown promise as an anti-inflammatory and anti-cancer agent in preclinical studies. In addition, this compound has been used as a probe in various biochemical assays to study protein-ligand interactions.
Propriétés
Numéro CAS |
43183-27-3 |
|---|---|
Nom du produit |
ethyl 1H-perimidin-2-ylacetate |
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
ethyl 2-(1H-perimidin-2-yl)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-14(18)9-13-16-11-7-3-5-10-6-4-8-12(17-13)15(10)11/h3-8H,2,9H2,1H3,(H,16,17) |
Clé InChI |
IUUXCTCHIRKLJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
SMILES canonique |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




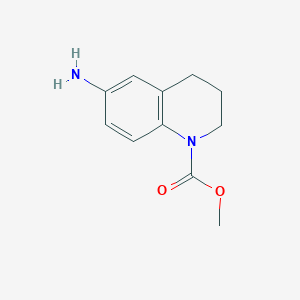

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
